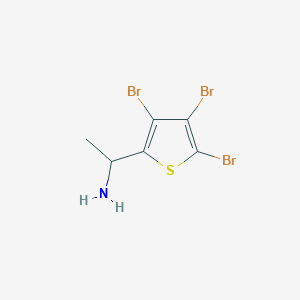
1-(3,4,5-Tribromothiophen-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4,5-Tribromothiophen-2-yl)ethanamine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a heterocyclic compound containing a sulfur atom in its five-membered ring. The presence of bromine atoms at the 3, 4, and 5 positions of the thiophene ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(3,4,5-Tribromothiophen-2-yl)ethanamine typically involves the bromination of thiophene followed by the introduction of an ethanamine group. The bromination can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired positions. The subsequent introduction of the ethanamine group can be carried out through nucleophilic substitution reactions .
Chemical Reactions Analysis
1-(3,4,5-Tribromothiophen-2-yl)ethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can lead to the formation of thiol derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures, such as biaryl compounds.
Scientific Research Applications
1-(3,4,5-Tribromothiophen-2-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential lead compound for drug discovery.
Mechanism of Action
The mechanism of action of 1-(3,4,5-Tribromothiophen-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The bromine atoms and the thiophene ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
1-(3,4,5-Tribromothiophen-2-yl)ethanamine can be compared with other thiophene derivatives, such as:
- 1-(2,3,4-Tribromothiophen-2-yl)ethanamine
- 1-(3,4,5-Trichlorothiophen-2-yl)ethanamine
- 1-(3,4,5-Trifluorothiophen-2-yl)ethanamine
These compounds share similar structural features but differ in the type and position of halogen atoms, which can significantly influence their chemical reactivity and applications .
Biological Activity
1-(3,4,5-Tribromothiophen-2-yl)ethanamine is an organic compound featuring a thiophene ring with three bromine substitutions and an ethanamine side chain. Its unique structure suggests significant potential for various biological activities, including antimicrobial properties and interactions with biological targets.
Chemical Structure and Properties
- Molecular Formula : C4H5Br3N1S1
- Molecular Weight : 263.88 g/mol
- IUPAC Name : this compound
The presence of bromine atoms in the thiophene ring enhances the compound's reactivity and potential biological effects compared to simpler thiophene derivatives. The bromination can influence the compound's ability to interact with biological macromolecules like proteins and nucleic acids.
Biological Activity
Research indicates that compounds containing tribromothiophene moieties may exhibit various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The tribromothiophene structure is known for its effectiveness against various pathogens, making it a candidate for further investigation in antimicrobial drug development.
- Mechanism of Action : The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may disrupt cellular processes by interacting with specific enzymes or receptors involved in microbial growth or infection pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and provide insights into the potential effects of this compound:
-
Antimicrobial Efficacy :
- A study examining various tribromothiophene derivatives found that certain structural modifications significantly enhanced their antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that similar modifications in this compound could yield promising results.
-
Comparative Analysis :
- A comparative analysis of halogenated thiophene derivatives revealed that increased halogenation often correlates with heightened antimicrobial activity. This reinforces the premise that the tribrominated structure of this compound could be beneficial for developing new antimicrobial agents.
Data Table: Comparison of Related Compounds
| Compound Name | Structure | Antimicrobial Activity |
|---|---|---|
| This compound | Structure | Potentially active against bacteria |
| 3-Bromo-2-methylthiophene | CHBrS | Moderate activity |
| 5-Bromo-thiophene-2-carboxylic acid | CHBrOS | Low to moderate activity |
Properties
Molecular Formula |
C6H6Br3NS |
|---|---|
Molecular Weight |
363.90 g/mol |
IUPAC Name |
1-(3,4,5-tribromothiophen-2-yl)ethanamine |
InChI |
InChI=1S/C6H6Br3NS/c1-2(10)5-3(7)4(8)6(9)11-5/h2H,10H2,1H3 |
InChI Key |
NSBXAVICYCLWQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(S1)Br)Br)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















